molecular formula C15H12ClN3O3S3 B2354580 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide CAS No. 865176-19-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

Cat. No. B2354580
CAS RN: 865176-19-8
M. Wt: 413.91
InChI Key: AYBMKKUKCMVWJH-SDXDJHTJSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have cytotoxic and antibacterial activities . They are synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Physical And Chemical Properties Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure .

Scientific Research Applications

  • Chemosensors for Cyanide Anions

    • Certain coumarin benzothiazole derivatives, related to the compound , have been synthesized and found effective as chemosensors for cyanide anions. Their ability to undergo Michael addition reaction enables this detection, which is visually observable due to color changes and fluorescence quenching (Wang et al., 2015).
  • Antitumor Activity

    • Research on related thiazole derivatives has shown significant antitumor effects. Specifically, compounds similar to the one have demonstrated the capability to inhibit the in vitro growth of human tumor cells, marking them as potential candidates for cancer treatment (Ostapiuk et al., 2017).
  • Anti-microbial Applications

    • Various studies have synthesized and characterized derivatives of thiophene-2-carboxamide, exhibiting anti-microbial properties against both bacterial and fungal strains. This highlights the potential use of such compounds in the development of new antibiotics (Ikpa et al., 2020).
  • Role in Olefin Metathesis Catalysts

    • Research on ruthenium-based olefin metathesis catalysts incorporating thiazole-2-ylidene ligands, closely related to the compound , has been conducted. These catalysts have shown efficiency in various metathesis reactions, underlining their importance in synthetic chemistry (Vougioukalakis & Grubbs, 2008).
  • Catalytic Activity in Organic Synthesis

    • Studies have indicated that palladium complexes with benzothiazole carbene, structurally related to the compound of interest, are highly selective catalysts in organic synthesis. Their activity in Tsuji–Trost allylation of active methylene compounds is particularly noteworthy (Monopoli et al., 2015).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have shown cytotoxic activity against human cancer cell lines MCF-7 and HeLa .

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . There is plenty of room for improvement and broadening of the material scope .

properties

IUPAC Name

5-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h2-6,8H,1,7H2,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBMKKUKCMVWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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